

Application Notes and Protocols for Characterizing Mg-ATP Interactions using NMR Spectroscopy

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Compound of Interest

Compound Name: Magnesium ATP

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its biological activity is intricately linked to its complexation with magnesium ions (Mg^{2+}). The Mg-ATP complex is the biologically active form of ATP and is essential for a vast array of cellular processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to probe the interactions between Mg^{2+} and ATP at an atomic level. This document provides detailed application notes and experimental protocols for characterizing Mg-ATP interactions using primarily ^{31}P and 1H NMR spectroscopy.

Introduction

The interaction between ATP and Mg^{2+} is fundamental to cellular bioenergetics. Mg^{2+} ions stabilize the polyphosphate chain of ATP, facilitating enzymatic reactions such as those catalyzed by kinases.[3][4] Understanding the thermodynamics and kinetics of this interaction is crucial for studies in enzymology, drug discovery, and molecular biology. NMR spectroscopy, particularly ^{31}P NMR, is highly sensitive to the local chemical environment of the phosphorus nuclei in the α , β , and γ phosphate groups of ATP. The chelation of Mg^{2+} induces significant

changes in the ^{31}P chemical shifts, which can be leveraged to determine binding affinities, kinetics, and the structure of the Mg-ATP complex.[5][6]

Data Presentation

Table 1: Representative ^{31}P NMR Chemical Shift Changes of ATP Upon Mg^{2+} Binding

The binding of Mg^{2+} to the β and γ phosphates of ATP leads to a downfield shift of their respective ^{31}P NMR signals.[6] The α -phosphate is less affected. These chemical shift perturbations are the basis for determining the dissociation constant (K_d) of the Mg-ATP complex.

Phosphate Group	Chemical Shift (δ) of Free ATP (ppm)	Chemical Shift (δ) of Mg-ATP (ppm)	Change in Chemical Shift ($\Delta\delta$) (ppm)
α -phosphate	~ -11.44	~ -11.09	~ +0.35
β -phosphate	~ -22.91	~ -21.75	~ +1.16
γ -phosphate	~ -8.36	~ -6.30	~ +2.06

Note: Absolute chemical shifts can vary depending on pH, temperature, and ionic strength. The data presented are representative values compiled from literature.[7]

Table 2: Dissociation Constants (K_d) for Mg-ATP Interaction Determined by NMR

The affinity of Mg^{2+} for ATP is influenced by experimental conditions such as pH, temperature, and ionic strength.[8]

Method	Dissociation Constant (Kd)	Experimental Conditions	Reference
³¹ P NMR Titration	50 ± 10 μM	Physiological ionic conditions	[9]
³¹ P NMR and Mag-fura-2	~27 μM	37°C, pH 7.2, I = 0.15 M	[10]
³¹ P and ¹ H NMR	~1500 M ⁻¹ (Association Constant)	-	[11]

Table 3: Kinetic Parameters for Mg-ATP Exchange

NMR lineshape analysis and relaxation dispersion experiments can provide insights into the kinetics of Mg²⁺ binding and dissociation from ATP.[5][12]

Parameter	Value	Method	Reference
Dissociation Rate (k _{off})	1200 s ⁻¹ (no buffer)	³¹ P NMR Lineshape Analysis	[5]
Dissociation Rate (k _{off})	2100 s ⁻¹ (Hepes buffer)	³¹ P NMR Lineshape Analysis	[5]
Activation Energy (Dissociation)	8.8 kcal/mol	²⁵ Mg NMR Relaxation	[13]

Experimental Protocols

Protocol 1: Determination of the Dissociation Constant (Kd) of Mg-ATP by ³¹P NMR Titration

This protocol describes the titration of an ATP solution with MgCl₂ while monitoring the chemical shift changes of the ATP phosphate groups by ³¹P NMR.

1. Materials and Reagents:

- Adenosine 5'-triphosphate disodium salt hydrate (ATP)
- Magnesium chloride (MgCl_2)
- Buffer solution (e.g., 50 mM Tris-HCl or HEPES)
- Deuterium oxide (D_2O) for field locking
- pH meter
- NMR tubes

2. Sample Preparation:

- Prepare a stock solution of ATP (e.g., 10 mM) in the chosen buffer. Adjust the pH to the desired value (e.g., 7.4).
- Prepare a concentrated stock solution of MgCl_2 (e.g., 1 M) in the same buffer.
- For the initial NMR measurement (free ATP), prepare an NMR sample containing a known concentration of ATP (e.g., 1 mM) in the buffer with 5-10% D_2O .
- Create a series of NMR samples with the same ATP concentration but with increasing concentrations of MgCl_2 . The Mg^{2+} :ATP molar ratios should range from substoichiometric to a large excess (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, 20:1).
- Ensure the pH of each sample is checked and adjusted if necessary after the addition of MgCl_2 .

3. NMR Data Acquisition:

- Use a high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
- Acquire one-dimensional ^{31}P NMR spectra for each sample. Typical acquisition parameters are:
 - Pulse Program: A simple pulse-acquire sequence.

- Temperature: 37°C (or desired temperature).
- Sweep Width: Sufficient to cover all phosphorus signals (e.g., 50 ppm).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128-512 scans).
- Relaxation Delay: At least 5 times the longest T_1 of the phosphorus nuclei (e.g., 5-10 seconds).

4. Data Analysis:

- Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
- Reference the spectra (e.g., to an external standard like 85% H_3PO_4).
- Measure the chemical shift of the β -phosphate or γ -phosphate peak for each Mg^{2+} concentration. The β -phosphate resonance is often used as it shows a significant shift and is less prone to overlap.^[5]
- Plot the observed chemical shift (δ_{obs}) as a function of the total Mg^{2+} concentration.
- Fit the data to the following binding equation to determine the dissociation constant (K_d):

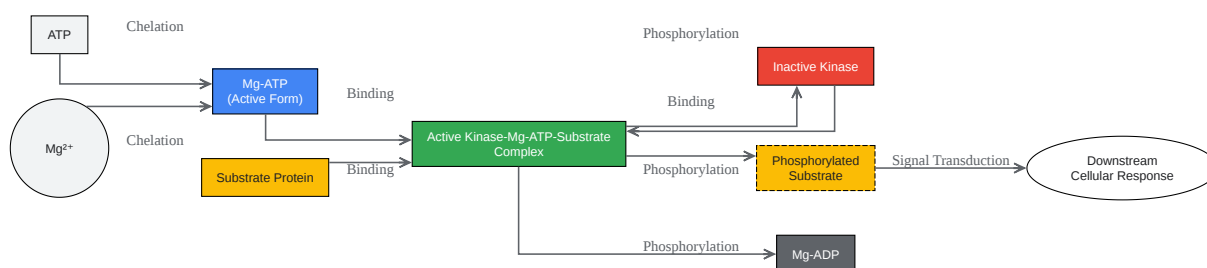
$$\delta_{\text{obs}} = \delta_{\text{free}} + (\delta_{\text{bound}} - \delta_{\text{free}}) * \left\{ \left[\left([\text{ATP}]_t + [\text{Mg}]_t + K_d \right) - \sqrt{\left([\text{ATP}]_t + [\text{Mg}]_t + K_d \right)^2 - 4[\text{ATP}]_t[\text{Mg}]_t} \right] / \left(2 * [\text{ATP}]_t \right) \right\}$$

Where:

- δ_{obs} is the observed chemical shift.
- δ_{free} is the chemical shift of free ATP.
- δ_{bound} is the chemical shift of the fully Mg^{2+} -bound ATP.
- $[\text{ATP}]_t$ is the total ATP concentration.
- $[\text{Mg}]_t$ is the total Mg^{2+} concentration.
- K_d is the dissociation constant.

Mandatory Visualization

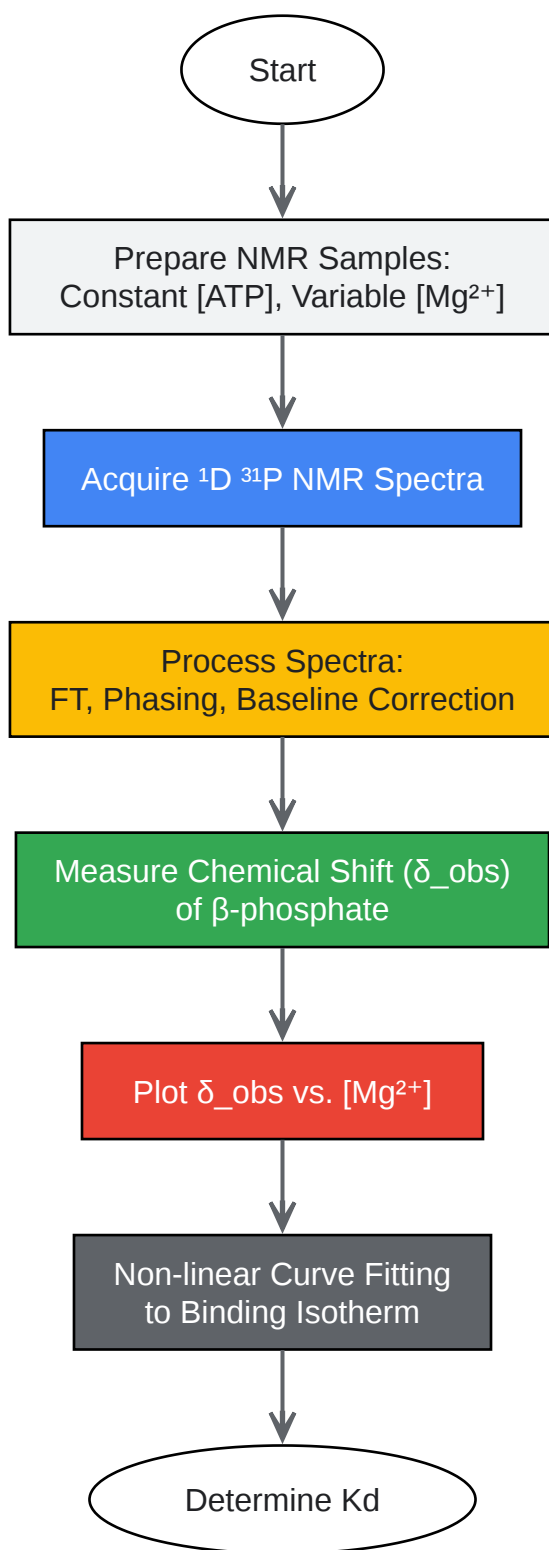
Signaling Pathway: Role of Mg-ATP in Kinase-Mediated Phosphorylation



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Caption: Mg-ATP as the active substrate for protein kinases in signal transduction pathways.

Experimental Workflow: NMR Titration for K_d Determination



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